Cyclo(Ile-Ala)
Overview
Description
This compound has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol . The cyclic structure of Cyclo(Ile-Ala) is formed through peptide bonds between the amino acids, resulting in a stable ring configuration . This compound is of interest due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Cyclo(Ile-Ala) is a cyclic dipeptide found in marine actinomycete 11014 I Cyclic peptides in general are known to interact with a wide range of biological targets, including enzymes and proteins, due to their unique structural properties .
Mode of Action
Cyclic peptides are known to bind to their targets, altering their conformation and affecting their function within the cellular environment . This interaction can lead to various changes in cellular processes, depending on the specific targets involved.
Biochemical Pathways
They can affect cell growth, differentiation, and apoptosis
Pharmacokinetics
It’s worth noting that cyclic peptides, in general, have been reported to have improved stability and bioavailability compared to their linear counterparts .
Result of Action
Cyclic peptides are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that the activity of cyclic peptides can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(Ile-Ala) can be synthesized using both solid-phase and liquid-phase peptide synthesis techniques . In solid-phase synthesis, the amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling steps to form the peptide bonds . The final cyclization step involves the formation of the cyclic structure by linking the terminal amino acids . Liquid-phase synthesis involves the solution-phase coupling of protected amino acids, followed by cyclization to form the cyclic dipeptide .
Industrial Production Methods: Industrial production of Cyclo(Ile-Ala) typically involves large-scale solid-phase peptide synthesis due to its efficiency and scalability . The use of automated peptide synthesizers allows for the rapid and reproducible production of the compound . Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclo(Ile-Ala) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of Cyclo(Ile-Ala) include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or thiols . The reaction conditions, including temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of Cyclo(Ile-Ala) depend on the specific reagents and conditions used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Cyclo(Ile-Ala) has a wide range of scientific research applications due to its unique properties and biological activities . In chemistry, it serves as a template for the design of novel cyclic peptides with potential therapeutic applications . In biology, Cyclo(Ile-Ala) is studied for its antimicrobial and anticancer properties . It has been shown to inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines . In medicine, Cyclo(Ile-Ala) is explored for its potential as a drug candidate for various diseases . Additionally, it finds applications in the industry as a building block for the synthesis of bioactive molecules and as a standard for analytical methods .
Comparison with Similar Compounds
Cyclo(Ile-Ala) can be compared with other cyclic dipeptides, such as Cyclo(Ala-Val), Cyclo(Ile-Val), and Cyclo(Leu-Ala) . These compounds share similar cyclic structures but differ in their amino acid composition . The unique combination of isoleucine and alanine in Cyclo(Ile-Ala) contributes to its distinct properties and biological activities . For example, Cyclo(Ile-Ala) may exhibit different antimicrobial or anticancer activities compared to other cyclic dipeptides . The comparison of these compounds helps in understanding the structure-activity relationships and identifying the key features responsible for their biological effects .
Properties
IUPAC Name |
3-butan-2-yl-6-methylpiperazine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334341 | |
Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90821-99-1 | |
Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the known natural sources of Cyclo(Ile-Ala)?
A1: Cyclo(Ile-Ala) has been isolated from several natural sources, including:
- The seeds of Euryale ferox Salisb (also known as prickly water lily or Gorgon nut) [].
- The fermentation broth of the coral-derived bacteria Brevibacterium sp. [, ].
- The roots of Panax notoginseng (a species of ginseng) [].
- The insect Periplaneta americana (American cockroach) [].
Q2: Is Cyclo(Ile-Ala) always found in its pure form in these sources?
A2: Not necessarily. In some cases, Cyclo(Ile-Ala) is found as a mixture with other closely related cyclodipeptides. For instance, in the roots of Panax notoginseng, it was found as a 2:1 mixture with Cyclo(Leu-Ala) [].
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